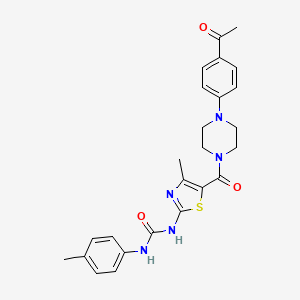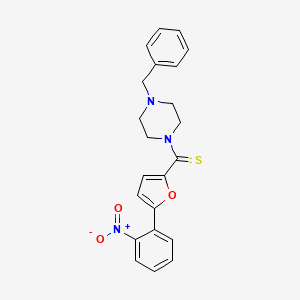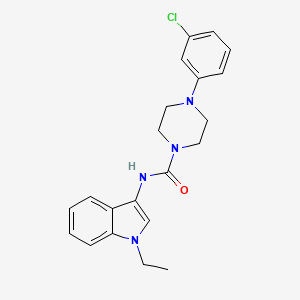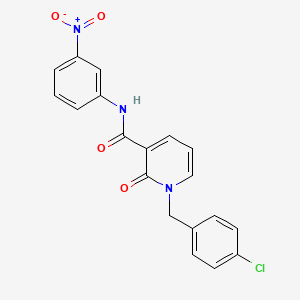![molecular formula C22H25ClN4O2 B3309166 4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide CAS No. 941908-64-1](/img/structure/B3309166.png)
4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide
Descripción general
Descripción
4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide involves its binding to the serotonin 5-HT7 receptors, which are coupled to G proteins and activate the cyclic adenosine monophosphate (cAMP) signaling pathway. This leads to the regulation of various intracellular signaling cascades and the modulation of neuronal activity, which ultimately affects the behavioral and physiological responses associated with mood, cognition, and sleep.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of cAMP and activate the extracellular signal-regulated kinase (ERK) pathway in the hippocampus, which is involved in learning and memory processes. It has also been found to enhance the release of acetylcholine and dopamine in the prefrontal cortex, which is associated with attention and motivation. Additionally, it has been shown to improve the quality and duration of sleep in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide in lab experiments is its high selectivity and potency for serotonin 5-HT7 receptors, which allows for specific targeting of this receptor subtype. Additionally, its chemical structure can be easily modified to optimize its pharmacological properties. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the exploration of its potential applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of novel imaging agents based on this compound can provide insights into the distribution and function of serotonin 5-HT7 receptors in the brain.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective affinity for serotonin 5-HT7 receptors, which are involved in the regulation of mood, cognition, and sleep. This makes it a potential candidate for the development of novel antidepressant and anxiolytic drugs.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-29-15-14-27-16-19(17-6-2-4-8-20(17)27)24-22(28)26-12-10-25(11-13-26)21-9-5-3-7-18(21)23/h2-9,16H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMZXNJJOXOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309089.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B3309105.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3309125.png)
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309139.png)

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309148.png)


![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)
![1-(2-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309173.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309175.png)